molecular formula C13H15BrN2 B11847034 2-(Azepan-1-yl)-6-bromobenzonitrile

2-(Azepan-1-yl)-6-bromobenzonitrile

Cat. No.: B11847034
M. Wt: 279.18 g/mol
InChI Key: PFOLTHPOEJJYAZ-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-6-bromobenzonitrile is an organic compound that features a bromine atom and a benzonitrile group attached to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-6-bromobenzonitrile typically involves the reaction of 6-bromobenzonitrile with azepane under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-6-bromobenzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The azepane ring can be oxidized to form corresponding lactams or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), DMF, DMSO, elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), mild conditions.

    Reduction: LiAlH4, hydrogen gas with palladium on carbon (Pd/C), room temperature or slightly elevated temperatures.

Major Products Formed

    Nucleophilic Substitution: Various substituted benzonitriles depending on the nucleophile used.

    Oxidation: Lactams or other oxidized derivatives of the azepane ring.

    Reduction: Primary amines derived from the nitrile group.

Scientific Research Applications

2-(Azepan-1-yl)-6-bromobenzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-6-bromobenzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The azepane ring and the bromobenzonitrile moiety can contribute to the compound’s affinity and specificity for its molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azepan-1-yl)-2-phenylethylamine
  • 1-Dodecylazacycloheptan-2-one (Azone®)
  • 2-(1-Azepanyl)acetohydrazide

Uniqueness

2-(Azepan-1-yl)-6-bromobenzonitrile is unique due to the presence of both the azepane ring and the bromobenzonitrile group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that can be exploited in various research and industrial applications.

Properties

Molecular Formula

C13H15BrN2

Molecular Weight

279.18 g/mol

IUPAC Name

2-(azepan-1-yl)-6-bromobenzonitrile

InChI

InChI=1S/C13H15BrN2/c14-12-6-5-7-13(11(12)10-15)16-8-3-1-2-4-9-16/h5-7H,1-4,8-9H2

InChI Key

PFOLTHPOEJJYAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=C(C(=CC=C2)Br)C#N

Origin of Product

United States

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